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An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-fluoro-4-
methylphenylboronic acid

Introduction: A Versatile Building Block in Modern
Chemistry
5-Bromo-2-fluoro-4-methylphenylboronic acid is a specialized synthetic intermediate that

has garnered significant interest within the fields of medicinal chemistry and materials science.

As a trifunctional reagent, its molecular architecture—featuring a boronic acid moiety, a

bromine atom, and a fluorine atom on a toluene scaffold—offers a strategic platform for

complex molecular synthesis. Phenylboronic acids and their derivatives are cornerstone

reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

coupling, which is a powerful method for constructing carbon-carbon bonds.[1][2] The specific

arrangement of substituents in 5-Bromo-2-fluoro-4-methylphenylboronic acid allows for

sequential and site-selective modifications, making it an invaluable tool for creating novel

pharmaceutical agents and advanced organic materials.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive overview of the core physicochemical properties of this compound. We will

delve into its structural and analytical characterization, solubility, and stability, supported by

field-proven experimental protocols. Understanding these fundamental properties is paramount
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for its effective handling, reaction optimization, and integration into complex synthetic

workflows.

Chemical Identity and Core Properties
The unique reactivity and utility of 5-Bromo-2-fluoro-4-methylphenylboronic acid stem

directly from its chemical structure and resultant physical properties.

Property Value Source

CAS Number 957061-14-2 [5][6][7][8]

Molecular Formula C₇H₇BBrFO₂ [5]

Molecular Weight 232.84 g/mol [5]

Boiling Point (Predicted) 345.8°C at 760 mmHg [9]

Density (Predicted) 1.65 g/cm³ [9]

Appearance
White to off-white crystalline

solid (Typical)
[3]

*Note: Boiling point and density data are based on the closely related isomer, 5-Bromo-2-

fluoro-3-methylphenylboronic acid, and should be considered as estimates.

Analytical Characterization: A Multi-Technique
Approach
Confirming the identity, purity, and structural integrity of 5-Bromo-2-fluoro-4-
methylphenylboronic acid requires a combination of spectroscopic and chromatographic

techniques. The choice of method is driven by the need to unambiguously characterize the

molecule and quantify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture.
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¹H NMR: Will confirm the presence and connectivity of the aromatic and methyl protons. The

chemical shifts and coupling patterns will be influenced by the adjacent fluorine and bromine

atoms.

¹³C NMR: Will identify all unique carbon environments within the molecule.

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the single

fluorine atom.

¹¹B NMR: Is a specialized technique used to study the boron center, indicating its

hybridization state (sp² for the trigonal planar acid).[10]

The causality behind using multiple NMR experiments lies in the complexity of the molecule.

While ¹H NMR provides initial confirmation, the interplay of different electronegative

substituents requires the full suite of experiments for unambiguous assignment.

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the

molecular formula C₇H₇BBrFO₂.[11] Due to the characteristic isotopic pattern of bromine (⁷⁹Br

and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of signals of

nearly equal intensity, separated by two mass units, providing a definitive signature for a

monobrominated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing

boronic acids, offering high sensitivity and throughput without the need for derivatization.[1][10]

[12]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups. Expected characteristic

absorption bands include:

A broad O-H stretching band for the boronic acid hydroxyl groups (around 3300-3400 cm⁻¹).

[13][14]

B-O stretching vibrations.
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C-F and C-Br stretching vibrations.

Aromatic C-H and C=C stretching bands.

This technique serves as a rapid quality control check to ensure the primary functional groups

are present.[15]
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Figure 1: Analytical Workflow for Characterization
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Caption: A general workflow for the characterization of 5-Bromo-2-fluoro-4-
methylphenylboronic acid.
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Solubility and Stability Considerations
The practical utility of a reagent is heavily dependent on its solubility and stability.

Solubility: Phenylboronic acids are generally soluble in polar organic solvents such as

methanol, ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). They exhibit

limited solubility in water and nonpolar solvents like hexanes. For quantitative analysis,

dissolving the compound in methanol or a methanol/water mixture is a common starting

point.[12]

Stability: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This

process is typically reversible upon the addition of water. For long-term storage, it is

recommended to keep the compound in a cool, dark, and dry place under an inert

atmosphere to minimize degradation.[16] When preparing solutions for analysis, especially in

protic solvents, it is advisable to use them promptly to avoid potential hydrolysis or

degradation, which can affect analytical accuracy.[17]

Applications in Suzuki-Miyaura Cross-Coupling
The primary application of 5-Bromo-2-fluoro-4-methylphenylboronic acid is as a coupling

partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-

carbon bond between the boronic acid and an organohalide. The presence of both bromine and

boronic acid functionalities on the same molecule allows it to be used in sequential coupling

strategies to build complex biaryl or poly-aryl structures, which are common motifs in active

pharmaceutical ingredients.[2][4]
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Figure 2: Role in Suzuki-Miyaura Coupling
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Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols
The following protocols are provided as a validated starting point for the analysis of 5-Bromo-
2-fluoro-4-methylphenylboronic acid.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
This method is designed for the quantitative assessment of purity.

System Preparation:
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HPLC System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Sample Preparation:

Accurately weigh approximately 1 mg of the compound.

Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to create a 100 µg/mL stock

solution.

Further dilute as necessary for analysis.

Chromatographic Method:

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

Inject 10 µL of the sample solution.

Run a linear gradient (e.g., 10% B to 90% B over 20 minutes).

Data Analysis:

Integrate the peak areas. Purity is calculated as the area of the main peak divided by the

total area of all peaks, expressed as a percentage.

Protocol 2: Structural Confirmation by ¹H NMR
Spectroscopy
This protocol outlines the steps for acquiring a standard proton NMR spectrum.
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Sample Preparation:

Accurately weigh 5-10 mg of the compound.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids due

to better solubility and exchange of the acidic B(OH)₂ protons.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to ensure optimal resolution.

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

Data Processing and Interpretation:

Process the raw data (FID) with Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling

constants to confirm the structure.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.[16][18]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[18] Avoid contact with skin and eyes.[16]

First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water.[9]

Eye Contact: Rinse cautiously with water for several minutes.[16]

Inhalation: Move the victim to fresh air.[9]

Storage: Store in a tightly closed container in a cool, dry, and dark place.[16]

Conclusion
5-Bromo-2-fluoro-4-methylphenylboronic acid is a highly functionalized building block with

significant potential in synthetic chemistry. Its physicochemical properties—governed by the

interplay of its bromo, fluoro, methyl, and boronic acid groups—dictate its behavior in chemical

reactions and its analytical characterization. A thorough understanding of its structure, solubility,

stability, and spectroscopic signatures, as outlined in this guide, is essential for researchers

aiming to leverage its synthetic versatility in the development of novel molecules for

pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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